N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a unique structure combining furan, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and furan derivatives, which are then subjected to sulfonation and subsequent amination reactions. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan and thiophene groups may also contribute to the compound’s overall bioactivity by interacting with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-phosphamide
Uniqueness
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including furan and thiophene moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H13NO3S3, with a molecular weight of 339.5 g/mol. Its structural components include:
- Furan Ring : Contributes to the compound's aromaticity and potential biological interactions.
- Thiophene Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Sulfonamide Group : Enhances solubility and may influence pharmacological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Molecular Interactions : The furan and thiophene rings can engage in π-π stacking and hydrogen bonding with target proteins, enzymes, and nucleic acids, potentially modulating their activity.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS).
- Anticancer Activity : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
Anti-inflammatory Effects
Studies have shown that thiophene derivatives can significantly inhibit the production of pro-inflammatory cytokines in vitro. For example, a related compound demonstrated an IC50 value of 79.5 µM in inhibiting nitric oxide production in LPS-stimulated BV-2 microglial cells .
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Thiophene Derivative A | NO production | 79.5 | |
Thiophene Derivative B | NO production | 98.5 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, related compounds have shown cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 1 | MCF7 (breast cancer) | 25.72 ± 3.95 | |
Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 |
Case Studies
- In Vitro Studies : In a study examining the effects of thiophene derivatives on cancer cell lines, it was found that these compounds could induce apoptosis through the activation of caspase pathways, leading to reduced cell viability .
- Animal Models : In vivo studies involving tumor-bearing mice demonstrated that treatment with similar thiophene compounds resulted in significant tumor growth suppression compared to untreated controls .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S3/c16-21(17,14-2-1-9-19-14)15-7-5-12-3-4-13(20-12)11-6-8-18-10-11/h1-4,6,8-10,15H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBSSMAONAXZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.